CAS number 12221-69-1 physicochemical data
CAS number 12221-69-1 physicochemical data
An In-depth Technical Guide to the Physicochemical Properties of C.I. Basic Red 46 (CAS Number 12221-69-1)
This technical guide provides a comprehensive overview of the physicochemical data, experimental protocols, and relevant applications of C.I. Basic Red 46, a cationic azo dye identified by CAS number 12221-69-1. This document is intended for researchers, scientists, and professionals in drug development and other relevant fields.
Physicochemical Data
The quantitative physicochemical properties of C.I. Basic Red 46 have been compiled and are presented in the tables below for clear reference and comparison.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 12221-69-1 | [1][2] |
| Common Name | C.I. Basic Red 46 | [2] |
| Synonyms | Cationic Red X-GRL, Astrazon Red FBL | [2] |
| Appearance | Dark red powder | [3] |
| Molecular Formula | C₁₈H₂₁BrN₆ | [4] |
| Molecular Weight | 401.3 g/mol | [4] |
| Melting Point | 197 °C | [4] |
| Solubility | 80 g/L in water at 30 °C | [3] |
Table 2: Spectroscopic Data
| Spectroscopic Property | Value | Source(s) |
| Maximum Absorbance (λmax) | 530 nm | [5][6] |
Experimental Protocols
This section details the methodologies for the synthesis, spectroscopic analysis, and a key application of C.I. Basic Red 46.
Synthesis of C.I. Basic Red 46
The synthesis of C.I. Basic Red 46 is typically achieved through a two-step diazotization and coupling reaction.[7]
Materials:
-
Sodium nitrite (B80452) (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Naphthalen-2-ol
-
Sodium hydroxide (B78521) (NaOH)
-
Ice
Protocol:
-
Diazotization:
-
Dissolve 4-aminophenol in water and add concentrated hydrochloric acid. Stir the mixture until the 4-aminophenol is completely dissolved.[7]
-
Cool the solution to 0-5 °C in an ice bath.[7]
-
Slowly add an aqueous solution of sodium nitrite to the cooled 4-aminophenol solution with constant stirring, maintaining the temperature below 5 °C.[7]
-
Continue stirring for an additional 2-3 minutes to ensure the complete formation of the diazonium salt.[7]
-
-
Coupling Reaction:
-
In a separate flask, dissolve naphthalen-2-ol in an aqueous solution of sodium hydroxide.[7]
-
Cool this alkaline solution in an ice-water bath.[7]
-
Slowly add the previously prepared cold diazonium salt solution to the cold alkaline naphthalen-2-ol solution with vigorous stirring.[7]
-
A colored precipitate of the azo dye will form. Continue stirring the reaction mixture in the ice bath for a period to ensure complete coupling.
-
Collect the dye precipitate by vacuum filtration and wash it with cold water.[7]
-
The crude dye can be purified by recrystallization from a suitable solvent, such as water.[7]
-
Spectroscopic Analysis
2.2.1. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is employed to determine the maximum absorbance wavelength (λmax) and to quantify the concentration of the dye in solution.[5][6]
Protocol:
-
Instrument Calibration: Calibrate the UV-Vis spectrophotometer according to the manufacturer's instructions.
-
Sample Preparation: Prepare a dilute solution of C.I. Basic Red 46 in a suitable solvent (e.g., deionized water).
-
Spectral Scan: Scan the sample solution over a wavelength range (e.g., 400-800 nm) to identify the wavelength of maximum absorbance (λmax). For C.I. Basic Red 46, the λmax is approximately 530 nm.[5][6]
-
Quantitative Analysis: For concentration measurements, create a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the dye molecule.[8]
Protocol:
-
Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of the dry dye powder with dry KBr and press the mixture into a thin, transparent disk.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Spectral Analysis: Record the infrared spectrum over the range of 4000-400 cm⁻¹. Analyze the resulting spectrum to identify characteristic absorption bands for functional groups such as N=N (azo group), C-N, and aromatic C-H stretching vibrations.[8]
Application Protocol: Photocatalytic Degradation
C.I. Basic Red 46 is often used as a model compound to study the efficacy of advanced oxidation processes for wastewater treatment.[9][10][11]
Materials:
-
C.I. Basic Red 46
-
Titanium dioxide (TiO₂) photocatalyst (e.g., Degussa P25)[9]
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Photoreactor with a UV lamp[9]
-
Magnetic stirrer
-
pH meter
-
UV-Vis spectrophotometer
Protocol:
-
Preparation of Dye Solution: Prepare a stock solution of C.I. Basic Red 46 (e.g., 100 mg/L) in deionized water. Prepare working solutions of the desired concentration by diluting the stock solution.[9]
-
Photoreactor Setup: Place a specific volume of the C.I. Basic Red 46 working solution into the photoreactor vessel.[9]
-
Catalyst Addition: Add the required amount of TiO₂ catalyst to the dye solution to achieve the desired loading (e.g., 1.5 g/L).[9]
-
pH Adjustment: Adjust the pH of the suspension to the desired value using dilute HCl or NaOH.[9]
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for 30-60 minutes to allow the dye to reach adsorption-desorption equilibrium on the catalyst surface.[9]
-
Initiation of Photocatalysis: Turn on the UV lamp to initiate the photocatalytic reaction.[9]
-
Sampling: Withdraw aliquots of the suspension at regular time intervals.[9]
-
Sample Analysis: Centrifuge or filter the withdrawn samples to remove the TiO₂ particles. Measure the absorbance of the supernatant at the λmax (530 nm) using a UV-Vis spectrophotometer to determine the remaining dye concentration.[9]
-
Calculation of Degradation Efficiency: The degradation efficiency is calculated using the formula: Degradation Efficiency (%) = [(A₀ - Aₜ) / A₀] x 100 Where A₀ is the initial absorbance and Aₜ is the absorbance at time 't'.[9]
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of C.I. Basic Red 46.
Caption: Synthesis workflow for C.I. Basic Red 46.
Experimental Workflow for Photocatalytic Degradation
The diagram below outlines the experimental workflow for the photocatalytic degradation of C.I. Basic Red 46.
Caption: Workflow for Photocatalytic Degradation of C.I. Basic Red 46.
References
- 1. Basic Red 46 | 12221-69-1 | Benchchem [benchchem.com]
- 2. Basic Red 46 | C18H21BrN6 | CID 12011963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Basic Red 46 - Cationic Red 46 - Cationic Red X-GRL from Emperor Chem [emperordye.com]
- 4. Basic red 46, technical grade | 12221-69-1 | FB41349 [biosynth.com]
- 5. researchgate.net [researchgate.net]
- 6. jonra.nstri.ir [jonra.nstri.ir]
- 7. cuhk.edu.hk [cuhk.edu.hk]
- 8. scienceworldjournal.org [scienceworldjournal.org]
- 9. benchchem.com [benchchem.com]
- 10. Experimental Study of Photocatalytic Degradation of Basic Red 46 Azo Dye using Response Surface Methodology [ijche.ir]
- 11. tandfonline.com [tandfonline.com]
